4,4'-Carbonyldibenzoic Acid
Overview
Description
Mechanism of Action
- Resulting Changes : The coordination polymer [Cd(bpda)(btx)·H₂O]ₙ, where H₂bpda is 4,4’-carbonyldibenzoic acid and btx is 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene, exhibits a novel three-dimensional framework based on Cd₂O₂ clusters . Its photoluminescence properties have also been investigated.
Mode of Action
Biochemical Analysis
Biochemical Properties
It has been used as a ligand in the synthesis of a novel coordination polymer
Molecular Mechanism
The molecular mechanism of action of 4,4’-Carbonyldibenzoic Acid is not well studied. There is no available information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is no available information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Preparation Methods
4,4’-Carbonyldibenzoic Acid can be synthesized through several methods. One common synthetic route involves the reaction of benzophenone with an excess of anhydrous dimethyl oxalate under appropriate conditions . The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4,4’-Carbonyldibenzoic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form
Properties
IUPAC Name |
4-(4-carboxybenzoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-13(9-1-5-11(6-2-9)14(17)18)10-3-7-12(8-4-10)15(19)20/h1-8H,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEWXDOYPCWFHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343601 | |
Record name | 4,4'-Carbonyldibenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
964-68-1 | |
Record name | 4,4'-Carbonyldibenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzophenone-4,4'-dicarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,4'-Carbonyldibenzoic acid suitable for building Metal-Organic Frameworks (MOFs)?
A1: The rigid structure of H2CDB, featuring two carboxylic acid groups capable of coordinating to metal ions, makes it ideal for constructing MOFs. As seen in the synthesis of two isoreticular Ce(IV)-based MOFs [], H2CDB acts as a linker molecule, bridging between Ce(IV) centers to form an infinite rod-shaped inorganic building unit (IBU) within the MOF structure. This contributes to the high thermal stability observed in these MOFs. []
Q2: How does the choice of this compound as a linker influence the properties of the resulting MOF?
A2: The use of H2CDB can impact the MOF's properties in several ways. For instance, in the Ce(IV)-MOFs, its incorporation leads to high thermal stability (above 290 °C) compared to other Ce(IV)-MOFs. [] Additionally, the nature of the linker can influence the MOF's pore size, shape, and surface functionality, directly affecting its gas adsorption properties. This is evident in a study where H2CDB, alongside other dicarboxylates, was used to synthesize a series of Zn-based coordination polymers. [] Each variation in linker led to different framework structures and subsequently impacted the materials' luminescence properties.
Q3: Can you elaborate on the photocatalytic applications of MOFs synthesized using this compound?
A3: Research indicates that Ce(IV)-MOFs incorporating H2CDB as a linker show promise as photocatalysts. For example, a Ce(IV)-MOF synthesized with H2CDB, denoted as CAU-58-CDB, was investigated for its photocatalytic activity in the degradation of methyl orange. [] Although it exhibited degradation activity, its performance was not as pronounced as its counterpart, CAU-58-ODB (synthesized with 4,4'-oxydibenzoic acid). This difference highlights how subtle variations in the linker structure can significantly impact the photocatalytic mechanism.
Q4: Are there any studies focusing on the computational chemistry aspects of this compound in MOF design?
A4: While the provided research excerpts do not delve deeply into computational modeling of H2CDB itself, it is worth noting that computational chemistry tools are becoming increasingly important in MOF design. Techniques like density functional theory (DFT) calculations can be employed to predict the structure and properties of MOFs before their synthesis, allowing for a more targeted approach to material design. [] In the context of H2CDB, such simulations could provide insights into its binding affinities with different metal ions, its influence on the electronic structure of the MOF, and its role in the overall catalytic activity.
Q5: What are the future directions for research involving this compound in materials science?
A5: Given its versatility and the intriguing properties of MOFs, future research could explore several avenues. These include:
- Tuning MOF properties: Systematically altering the substituents on the H2CDB backbone to investigate how these modifications affect the resulting MOF's properties (e.g., pore size, stability, catalytic activity). []
- Expanding applications: Exploring the potential of H2CDB-based MOFs in diverse fields like gas storage (e.g., CO2 capture), [] sensing, and drug delivery.
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